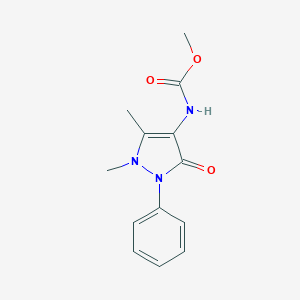

4-Aminoantipyrine N-Carbamic Acid Methyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-9-11(14-13(18)19-3)12(17)16(15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKKQIFQEAKSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143507 | |

| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10077-96-0 | |

| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010077960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester?

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester, a key derivative of the well-known analgesic and anti-inflammatory agent, 4-aminoantipyrine. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery, development, and analytical sciences. By synthesizing available data with established chemical principles, this guide offers in-depth insights into the compound's structure, stability, and spectral characteristics, alongside practical experimental protocols for its synthesis and characterization.

Introduction and Molecular Overview

This compound, systematically named methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate, is a derivative of 4-aminoantipyrine, a metabolite of the drug aminopyrine.[1] The parent compound, 4-aminoantipyrine, is a versatile building block in the synthesis of various biologically active molecules, including Schiff bases and other derivatives with potential therapeutic applications.[2] The introduction of the N-carbamic acid methyl ester functionality at the 4-amino position significantly modifies the molecule's physicochemical properties, influencing its solubility, stability, and potential biological activity.

Understanding the precise physical and chemical properties of this derivative is paramount for its effective utilization in research and development. This guide aims to consolidate and elucidate these properties, providing a foundational understanding for its application in medicinal chemistry and related fields.

Chemical Identity

A clear identification of the molecule is the first step in any scientific endeavor. The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| Systematic Name | methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate[3][4] |

| Synonyms | This compound, 2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazoline-4-carbamic Acid Methyl Ester[1] |

| CAS Number | 10077-96-0[1][4] |

| Molecular Formula | C₁₃H₁₅N₃O₃[1][3][4] |

| Molecular Weight | 261.28 g/mol [1][3][4] |

| InChI | InChI=1S/C13H15N3O3/c1-9-11(14-13(18)19-3)12(17)16(15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,18)[3] |

| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)OC[3] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations.

Physical State and Appearance

Melting Point

An exact melting point for the methyl ester is not documented in the reviewed literature. However, the closely related ethyl ester, ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate, has a reported melting point of 477–479 K (204-206 °C). It is reasonable to infer that the methyl ester will have a similar, though likely slightly different, melting point.

Solubility

The solubility of a compound is a crucial parameter for its handling, formulation, and biological activity. The pyrazolone ring in the structure can contribute to some degree of polarity. The presence of both hydrogen bond donors (the N-H group of the carbamate) and acceptors (the carbonyl oxygens and the nitrogen atoms of the pyrazole ring) suggests potential solubility in polar solvents. The pyrazole ring itself can improve lipophilicity and solubility.

Based on the general properties of pyrazolone derivatives and carbamates, the following solubility profile can be anticipated:

-

High Solubility: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

-

Moderate Solubility: Alcohols such as methanol and ethanol, and chlorinated solvents like dichloromethane and chloroform.

-

Low Solubility: Water and non-polar hydrocarbon solvents.

It is important to note that the carbamate group is considered semi-polar and can form hydrogen bonds, which will influence its solubility in various media.

Chemical Properties and Stability

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the pyrazolone ring, the phenyl group, and the N-carbamic acid methyl ester moiety.

Chemical Structure and Conformation

The molecular structure of methyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate has been elucidated by X-ray crystallography. The key structural features are:

-

The pyrazole ring and the phenyl ring are not coplanar, with a significant dihedral angle between them.

-

The carbamate group introduces a planar amide-like linkage.

Figure 1: 2D representation of the molecular structure of this compound.

Stability Profile

Carbamate esters are generally considered to be chemically stable, often described as "amide-ester" hybrids. Their stability is attributed to the resonance between the amide and carboxyl groups. However, their stability can be influenced by several factors:

-

pH: Carbamates can undergo hydrolysis, particularly under basic conditions. The hydrolysis of N-monosubstituted carbamates can be faster than that of N,N-disubstituted carbamates.

-

Temperature: Thermal decomposition of N-aryl carbamates can occur at elevated temperatures, typically yielding the corresponding isocyanate, carbon dioxide, and alcohol, or the amine, carbon dioxide, and alkene, depending on the structure. Studies on t-butyl N-arylcarbamates show decomposition at temperatures around 177.5 °C.

For optimal stability, it is recommended to store this compound in a cool, dry place, protected from light and strong bases.

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methyl protons on the pyrazolone ring and the ester, the N-H proton of the carbamate, and the methine proton of the pyrazolone ring (if any).

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbons of the pyrazolone and carbamate groups, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule:

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹ from the carbamate N-H group.

-

C=O stretch: Strong absorption bands around 1700-1740 cm⁻¹ for the ester carbonyl and around 1650-1680 cm⁻¹ for the pyrazolone carbonyl.

-

C-N stretch: Bands in the region of 1200-1350 cm⁻¹.

-

C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: Characteristic peaks in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight (261.28). Fragmentation may involve the loss of the methoxycarbonyl group, the methyl groups, or cleavage of the pyrazolone ring.

Experimental Protocols

The following section outlines a general procedure for the synthesis and characterization of this compound, based on established methods for similar compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding ethyl ester.

Materials:

-

4-Aminoantipyrine

-

Methyl chloroformate

-

Anhydrous potassium carbonate

-

Anhydrous Dimethylformamide (DMF)

-

Crushed ice

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 4-aminoantipyrine in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Add anhydrous potassium carbonate to the solution and stir the mixture for approximately 50 minutes at room temperature.

-

Cool the reaction mixture in an ice bath.

-

Add methyl chloroformate dropwise to the stirred solution while maintaining the low temperature.

-

Allow the reaction to proceed at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice to precipitate the product.

-

Collect the precipitate by filtration and wash it with cold water.

-

Recrystallize the crude product from aqueous ethanol to obtain purified this compound.

Sources

4-Aminoantipyrine N-Carbamic Acid Methyl Ester CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester, a key chemical intermediate. We will delve into its chemical identity, molecular structure, a reliable synthesis protocol, and its significance in the broader context of pharmaceutical research and development. This document is intended to be a practical resource, blending established chemical principles with actionable insights for laboratory applications.

Core Chemical Identity

-

Chemical Name: this compound

-

IUPAC Name: methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate

-

CAS Number: 10077-96-0[1]

-

Synonyms: (2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)carbamic Acid Methyl Ester, 2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazoline-4-carbamic Acid Methyl Ester[1]

This compound is a derivative of 4-aminoantipyrine (4-AAP), a well-known pyrazolone derivative.[2] The introduction of the N-carbamic acid methyl ester functionality modifies the chemical properties of the parent molecule, opening avenues for its use as a versatile intermediate in organic synthesis.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central pyrazolone ring, a phenyl group, and the defining N-carbamic acid methyl ester group.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H15N3O3 | [1] |

| Molecular Weight | 261.28 g/mol | [1] |

| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)OC | |

| InChI | InChI=1S/C13H15N3O3/c1-9-11(14-13(18)19-3)12(17)16(15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,18) |

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the molecular structure.

Synthesis Protocol: A Reliable and Reproducible Method

The synthesis of this compound can be reliably achieved through the reaction of 4-aminoantipyrine with methyl chloroformate. This method is an adaptation of the well-established Schotten-Baumann reaction conditions, commonly used for the acylation of amines. The use of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Expert Insight: The Rationale Behind the Chosen Method

The choice of methyl chloroformate as the acylating agent is predicated on its high reactivity, which ensures an efficient conversion of the starting amine. The presence of a base, such as pyridine or an aqueous solution of sodium hydroxide, is non-negotiable. It acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine and thus maintaining its nucleophilicity. The selection of an appropriate solvent system is also critical; a biphasic system (e.g., ether-water) or a non-protic organic solvent can be employed to facilitate the reaction and subsequent work-up.

Step-by-Step Experimental Protocol

Materials:

-

4-Aminoantipyrine (1.0 eq)

-

Methyl chloroformate (1.1 eq)

-

Pyridine (or 10% aqueous Sodium Hydroxide)

-

Diethyl ether (or Dichloromethane)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoantipyrine (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is a critical step to control the exothermicity of the reaction.

-

Addition of Base: Add pyridine (1.2 eq) to the cooled solution. Alternatively, a 10% aqueous solution of sodium hydroxide can be used, creating a biphasic system.

-

Addition of Methyl Chloroformate: Add methyl chloroformate (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If pyridine was used, wash the reaction mixture with 1M HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

If aqueous NaOH was used, separate the organic layer. Wash the organic layer with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Diagram 2: Synthesis Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

Applications and Significance in Drug Development

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its primary utility as a pharmaceutical intermediate .

The Role of the Carbamate Group

The carbamate functional group is a prevalent feature in many pharmaceutical compounds. It can act as a bioisostere for amide or ester groups, potentially improving metabolic stability and pharmacokinetic properties. The N-H group of the carbamate can also participate in hydrogen bonding interactions with biological targets.

Potential as a Building Block

This compound serves as a valuable scaffold for the synthesis of more complex molecules. The carbamate group can be further modified, or the pyrazolone ring can be functionalized to generate a library of compounds for screening in various biological assays. Derivatives of 4-aminoantipyrine have been investigated for a range of biological activities, including:

-

Analgesic and Anti-inflammatory Properties: The parent compound, antipyrine, and its derivatives have a long history as analgesics and anti-inflammatory agents.[2]

-

Antimicrobial and Anticancer Activity: Various Schiff bases and other derivatives of 4-aminoantipyrine have been synthesized and evaluated for their potential as antimicrobial and anticancer agents.

The title compound, therefore, represents a strategic starting material for the development of novel therapeutic agents in these areas.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl groups on the pyrazolone ring, the aromatic protons of the phenyl group, the N-H proton of the carbamate, and the methyl group of the ester. |

| ¹³C NMR | Resonances for the carbonyl carbons of the pyrazolone and carbamate groups, aromatic carbons, and aliphatic carbons of the methyl groups. |

| FT-IR | Characteristic stretching frequencies for the N-H bond (around 3300 cm⁻¹), C=O bonds of the pyrazolone and carbamate (around 1700-1650 cm⁻¹), and C-O bond of the ester. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (261.28 g/mol ). |

| Melting Point | A sharp melting point range, indicative of high purity. |

Conclusion and Future Outlook

This compound is a chemical intermediate with significant potential in the field of medicinal chemistry and drug development. Its straightforward synthesis and the presence of the versatile carbamate functionality make it an attractive building block for the creation of novel compounds with a wide range of potential biological activities. Further research into the derivatization of this compound and the biological evaluation of its analogs is warranted and could lead to the discovery of new therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

-

Li, Y., et al. (2015). Crystal structure of ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o103–o104. [Link]

-

Organic Syntheses. ethyl n-methylcarbamate. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Sathyabama. synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester

Abstract

This technical guide provides a comprehensive analysis of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester, a derivative of the well-known analytical reagent 4-aminoantipyrine (4-AAP). While 4-AAP is extensively utilized in chromogenic assays, particularly for the determination of phenols, its N-carbamate derivative exhibits a fundamentally different reactivity profile. This document elucidates the probable mechanisms of action of this compound by examining the influence of the N-carbamic acid methyl ester moiety on the antipyrine core. We will explore its synthesis, stability, and predicted reactivity in key chemical transformations such as hydrolysis and thermal decomposition. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the chemical behavior of this and similar N-acylated 4-aminoantipyrine derivatives.

Introduction: The Parent Compound - 4-Aminoantipyrine (4-AAP)

To comprehend the mechanism of action of its N-carbamate derivative, it is essential to first understand the reactivity of the parent molecule, 4-aminoantipyrine (4-AAP). 4-AAP is a primary aromatic amine renowned for its role in the colorimetric determination of phenolic compounds, a reaction first proposed by Emerson in 1943.[1]

The Emerson Reaction: Oxidative Coupling Mechanism

The cornerstone of 4-AAP's utility is its ability to undergo electrophilic substitution at the C-4 position, driven by the electron-donating primary amino group. The most prominent reaction is the oxidative coupling with phenols in the presence of an oxidizing agent like potassium ferricyanide and under alkaline conditions.[1][2]

The generally accepted mechanism proceeds as follows:

-

Oxidation of 4-AAP: The primary amine of 4-AAP is oxidized to a reactive electrophilic intermediate.

-

Electrophilic Attack: The phenolate ion (formed under alkaline conditions) acts as a nucleophile, attacking the electrophilic 4-AAP intermediate. This coupling typically occurs at the para position of the phenol.

-

Second Oxidation: A subsequent oxidation step leads to the formation of a stable, colored quinoneimine dye.[2]

This reaction is highly sensitive and forms the basis of many analytical methods for quantifying phenols in various matrices.[1][3]

Figure 1: Simplified workflow of the Emerson reaction for phenol detection using 4-AAP.

This compound: A Shift in Reactivity

The subject of this guide, this compound (CAS 10077-96-0), features a methyl carbamate group (-NHCOOCH₃) at the C-4 position instead of the primary amine.[4][5] This substitution fundamentally alters the electronic properties and, consequently, the chemical reactivity of the molecule.

| Property | 4-Aminoantipyrine (4-AAP) | This compound |

| IUPAC Name | 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate |

| CAS Number | 83-07-8 | 10077-96-0 |

| Molecular Formula | C₁₁H₁₃N₃O | C₁₃H₁₅N₃O₃ |

| Molecular Weight | 203.24 g/mol | 261.28 g/mol |

| Key Functional Group | Primary Amine (-NH₂) | N-Aryl Carbamate (-NHCOOCH₃) |

Table 1: Comparison of 4-AAP and its N-Carbamic Acid Methyl Ester derivative.

The lone pair of electrons on the nitrogen atom in the N-carbamate derivative is delocalized into the adjacent carbonyl group of the carbamate. This resonance effect significantly reduces the nucleophilicity and electron-donating ability of the nitrogen atom compared to the primary amine in 4-AAP. As a result, this compound is not expected to undergo the characteristic oxidative coupling reactions with phenols. Its mechanism of action is instead governed by the chemistry of the N-aryl carbamate functionality.

Synthesis and Plausible Experimental Protocol

Proposed Synthesis Reaction

The synthesis involves the acylation of the primary amino group of 4-aminoantipyrine with methyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Figure 2: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

-

Objective: To synthesize this compound.

-

Materials:

-

4-Aminoantipyrine (4-AAP)

-

Methyl Chloroformate

-

Anhydrous Pyridine (or other suitable base like triethylamine)

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 4-aminoantipyrine in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial as the reaction with chloroformate is exothermic.

-

Base Addition: Add 1.1 equivalents of anhydrous pyridine to the solution with stirring. The base acts as a scavenger for the HCl that will be generated.

-

Reagent Addition: Slowly add 1.05 equivalents of methyl chloroformate dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield the pure this compound.

-

Core Mechanism of Action: Reactions of the N-Carbamate Moiety

The chemical behavior of this compound is dominated by the carbamate group, which can act as a protecting group for the amine and is susceptible to hydrolysis under both acidic and basic conditions.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the carbamate can be hydrolyzed to regenerate the parent amine, 4-aminoantipyrine, along with methanol and carbonate. The mechanism likely involves a nucleophilic attack by the hydroxide ion on the carbonyl carbon of the carbamate.

Figure 3: Proposed mechanism for base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

In acidic media, hydrolysis is also possible. The mechanism would likely begin with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction ultimately yields 4-aminoantipyrine, methanol, and carbon dioxide.

Figure 4: Proposed mechanism for acid-catalyzed hydrolysis.

Thermal Decomposition

N-aryl carbamates can undergo thermal decomposition. Studies on similar compounds suggest that decomposition can proceed via different pathways depending on the structure.[6][7][8] A plausible pathway for this compound upon heating could be the elimination to form an isocyanate intermediate and methanol, or decomposition to regenerate the amine, carbon dioxide, and an alkene (though the methyl group precludes this latter pathway). The more likely route is cleavage back to the stable 4-aminoantipyrine.

Applications and Future Directions

The primary role of the N-carbamic acid methyl ester group is as a protecting group for the 4-amino functionality of antipyrine. This allows for chemical modifications on other parts of the antipyrine scaffold without interference from the reactive primary amine. The carbamate can then be removed under acidic or basic conditions to reveal the amine.

This strategy is valuable in medicinal chemistry and drug development, where the 4-aminoantipyrine scaffold is explored for various biological activities.[9][10][11] By temporarily masking the amino group, chemists can perform reactions such as:

-

Halogenation or nitration of the phenyl ring.

-

Modification of the pyrazolone ring.

-

Coupling reactions at other positions.

Future research could explore the use of this compound as a precursor in the synthesis of novel, biologically active antipyrine derivatives. The controlled deprotection of the carbamate allows for late-stage functionalization, a powerful tool in the synthesis of compound libraries for screening.

Conclusion

This compound represents a significant departure from the classical reactivity of its parent compound, 4-aminoantipyrine. The presence of the N-carbamate group passivates the nitrogen at the 4-position, preventing the well-known oxidative coupling reactions. Instead, its mechanism of action is defined by the stability and reactivity of the carbamate functionality itself. It is susceptible to both acid- and base-catalyzed hydrolysis, which regenerates the parent amine. This property makes it an effective protecting group, enabling selective chemical modifications elsewhere on the antipyrine scaffold. This guide provides a foundational understanding of its synthesis, properties, and likely chemical behavior, offering valuable insights for researchers working with antipyrine derivatives in synthetic chemistry and drug discovery.

References

-

AL. Gwady, M. S., Sheet, A. M., & Saied, S. M. (2010). Some Important Reactions of 4-Aminoantipyrine (4-AAP). Rafidain Journal of Science, 21(2), 58-70. [Link]

-

Daly, N. J., & Ziolkowski, F. (1971). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2542. [Link]

-

Thorn, G. D. (1970). The Thermal Decomposition of N-Arylcarbamates of t-Alcohols. 2. Effects of Solvent, Temperature, and Substituents. Canadian Journal of Chemistry, 48(10), 1595-1601. [Link]

-

Thorn, G. D., & Smith, A. E. (1972). The Thermal Decomposition of Carbamates and Carbonates of 2-Arylpropan-2-ols and 1-Aryl-1-phenylethanols: Temperature and Solvent Effects on the Kinetics. Canadian Journal of Chemistry, 50(6), 861-869. [Link]

-

Ettinger, M. B., Ruchhoft, C. C., & Lishka, R. J. (1951). Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. Analytical Chemistry, 23(12), 1783-1788. [Link]

-

Mohanram, R., & Meshram, J. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ISRN Organic Chemistry, 2014, 1-7. [Link]

-

U.S. Environmental Protection Agency. (n.d.). CAS Registry - List Details. In Substance Registry Services. [Link]

-

Himaja, M., et al. (2012). Synthesis and evaluation of anthelmintic and insecticidal activities of 4-amino-antipyrine derivatives of amino acids and peptides. Journal of Pharmaceutical and Scientific Innovation, 1(4), 67-70. [Link]

-

Chemical Abstracts Service. (n.d.). CAS REGISTRY. [Link]

-

Varadaraju, C., et al. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Organic & Medicinal Chemistry International Journal, 5(2). [Link]

-

American Chemical Society. (n.d.). Chemical Abstracts Service. National Historic Chemical Landmark. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis of 4-aminoantipyrine derivatives via Betti reaction. [Link]

-

Dossi, C., et al. (1983). Estimation of Phenols by the 4-Aminoantipyrine Method: Identification of the Colored Reaction Products by Proton Magnetic Resonance. Environmental Science & Technology, 17(8), 497-500. [Link]

Sources

- 1. acs.org [acs.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. This compound [lgcstandards.com]

- 6. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]

- 7. 4-Aminoantipyrine(83-07-8) 1H NMR [m.chemicalbook.com]

- 8. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. US4321397A - 4-Aminoantipyrine dye for the analytic determination of hydrogen peroxide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Evolution of Antipyrine Derivatives: From Serendipitous Synthesis to a Privileged Scaffold

This guide provides an in-depth exploration of the discovery, development, and enduring legacy of antipyrine and its derivatives. We will delve into the historical context of its synthesis, the evolution of its chemical modifications, its mechanism of action, and its modern applications, offering a comprehensive resource for researchers and professionals in drug development.

The Dawn of Synthetic Therapeutics: The Discovery of Antipyrine

The story of antipyrine begins in the late 19th century, a pivotal era for organic chemistry and medicine. The German chemist Ludwig Knorr, while investigating quinine-related compounds at the University of Erlangen, serendipitously synthesized a novel compound in the early 1880s.[1][2] This compound, initially called phenazone, was created through the condensation of phenylhydrazine and ethyl acetoacetate, followed by methylation.[3][4][5] Patented in 1883, it was one of the very first synthetic drugs to enter the market, predating even the widespread use of aspirin.[1][6]

Upon pharmacological testing, antipyrine (a name Knorr himself insisted upon) demonstrated remarkable analgesic (pain-reducing) and antipyretic (fever-reducing) properties.[1][3][7] This discovery was a landmark achievement, marking a shift from reliance on naturally derived medicines to the era of synthetic pharmaceuticals.[4][7][8] Antipyrine quickly became a commercial success and was one of the most widely used medications until it was gradually supplanted by aspirin in the early 20th century.[1]

Caption: Knorr's original synthesis of antipyrine.

The Pyrazolone Core: A Scaffold for Innovation

Antipyrine's chemical structure is based on a pyrazolone ring, a five-membered lactam.[9] This heterocyclic nucleus proved to be a "privileged scaffold," a molecular framework that can be modified to create a variety of biologically active compounds.[10] The success of antipyrine spurred medicinal chemists to synthesize numerous derivatives in an effort to enhance therapeutic efficacy and mitigate side effects.

Key Derivatives and Their Development

-

Aminopyrine (4-Aminoantipyrine): One of the earliest and most significant derivatives, aminopyrine was found to have more potent analgesic and anti-inflammatory effects than the parent compound. However, its use was severely curtailed due to the risk of a rare but serious side effect: agranulocytosis, a sharp drop in white blood cells.[11] This discovery highlighted the critical importance of post-market surveillance and the complex relationship between chemical structure and toxicity.

-

Dipyrone (Metamizole): Synthesized as a more soluble pro-drug of antipyrine, dipyrone is converted in the body to active metabolites, including 4-methylaminoantipyrine (MAA).[11] It is a potent non-opioid analgesic and antipyretic.[11] Despite its effectiveness, particularly for severe pain and fever, its use remains controversial and is restricted in many countries, including the United States, due to the persistent, albeit low, risk of agranulocytosis.[11][12]

-

Propyphenazone: This derivative is another pyrazolone-based analgesic and antipyretic. It is often found in combination drug formulations. Its pharmacokinetic profile includes a relatively short half-life of 1 to 2 hours.[11]

Caption: Key derivatives developed from the antipyrine scaffold.

Structure-Activity Relationships (SAR)

The development of these derivatives has provided valuable insights into the structure-activity relationships of the pyrazolone class. Modifications to the pyrazolone ring and its substituents can dramatically alter a compound's pharmacological profile, including its potency, duration of action, and side-effect profile. The pyrazolone nucleus is now recognized for its broad spectrum of potential pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects.[10][12]

Mechanism of Action: Inhibiting the Inflammatory Cascade

The primary mechanism of action for antipyrine and its derivatives is the inhibition of cyclooxygenase (COX) enzymes.[7][13] These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that act as key mediators in the body's inflammatory and pain signaling pathways.[13]

-

Analgesic and Anti-inflammatory Effects: By blocking COX enzymes, antipyrine derivatives reduce the production of prostaglandins, thereby alleviating pain and inflammation.[7][13]

-

Antipyretic Effect: The fever-reducing action is attributed to the drug's effect on the hypothalamus, the region of the brain responsible for thermoregulation.[7]

Caption: Mechanism of action of antipyrine derivatives.

Experimental Protocols: Synthesis and Evaluation

The methodologies for synthesizing and evaluating antipyrine derivatives are well-established, reflecting classic techniques in medicinal chemistry and pharmacology.

General Synthesis of Antipyrine (Knorr Pyrazolone Synthesis)

This protocol outlines the foundational synthesis of the antipyrine core structure.

-

Step 1: Condensation. Phenylhydrazine is reacted with ethyl acetoacetate. This reaction typically occurs upon heating and results in the formation of 1-phenyl-3-methyl-5-pyrazolone through cyclization.

-

Step 2: Methylation. The intermediate, 1-phenyl-3-methyl-5-pyrazolone, is then methylated to yield antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one).[5] Common methylating agents include dimethyl sulfate or methyl iodide, often in the presence of a base.[5][14]

-

Step 3: Purification. The crude product is purified, typically through recrystallization from a suitable solvent like ethanol, to yield the final compound.[15]

Pharmacological Evaluation Protocols

The following are standard in vivo assays used to determine the efficacy of novel antipyrine derivatives.

| Assay | Model | Purpose | Measurement |

| Analgesic Activity | Acetic Acid-Induced Writhing Test (Mice) | To evaluate peripheral analgesic effects. | Reduction in the number of abdominal constrictions (writhing) compared to a control group.[16] |

| Anti-inflammatory Activity | Carrageenan-Induced Paw Edema (Rats) | To assess acute anti-inflammatory activity. | Measurement of the reduction in paw volume (edema) over several hours after carrageenan injection, compared to a control.[15] |

| Antipyretic Activity | Brewer's Yeast-Induced Pyrexia (Rats) | To determine fever-reducing properties. | Measurement of the reduction in rectal temperature in fever-induced rats compared to a control. |

Modern Roles and Future Directions

While the use of antipyrine itself as a systemic analgesic has declined in many parts of the world due to the availability of drugs with better safety profiles like ibuprofen and paracetamol, it has found new and important roles.[4][6]

-

Topical Formulations: Antipyrine is still used in otic (ear drop) preparations, often combined with the local anesthetic benzocaine, for the relief of pain associated with ear infections.[7]

-

A Critical Research Tool: One of the most significant modern uses of antipyrine is as a probe drug in clinical pharmacology.[4] Due to its predictable pharmacokinetic profile, it is used to measure the activity of hepatic drug-metabolizing enzymes, specifically the cytochrome P450 (CYP) family.[4] The rate of antipyrine clearance from the body serves as a reliable marker of an individual's liver enzyme function.[4][17]

The pyrazolone scaffold continues to be a fertile ground for drug discovery. Current research focuses on synthesizing novel derivatives and hybrid molecules that leverage the antipyrine core to develop agents with a range of therapeutic activities, including:

-

Antimicrobial and antiviral agents[9]

-

Anticancer compounds[10]

-

Neuroprotective drugs[12]

-

Potent and safer anti-inflammatory drugs[15]

The journey of antipyrine, from its discovery in a 19th-century German laboratory to its current role as a versatile chemical scaffold, encapsulates the evolution of medicinal chemistry. It serves as a powerful testament to how a single synthetic molecule can open up vast avenues of research and development, leading to a diverse family of compounds with significant therapeutic impact.

References

- The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPaQif-zCn7f6hlyD5AlWuAavSLMtWuKlLvSa-1z3h1zey3FDHG4cL3IY26U4BvLIAUJ5fn-XfGe1_UJFxsaC3ihBCWePKIeCalalkAPtkAJ9sniXQ7x6Bjmslq7KH_zG6Jh8vCZ4iYmLwN_L6L6IMD5CJATcLZlRu0WCCuGTUxHFNFjHbpfPcYBH7exLXB97vO9Rix7ODodDQ3TP3lihaTkpF9ruSX-ypWOP4QYYFCfpW9v4su7O-Qw0oULnH]

- History of antipyretic analgesic therapy. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH87zdXOfs0kza7f_xZo4J7QN2YUcw71bfg2QbX8A9jvOGwMC3KAtR7wryjq4mz54lCl_jd4PWy8AA0osuhGXyhr-l9kcmG2qkpQaSwWdMuBWtFgYsAQiZd4SPL6d8uNpkf8L0=]

- Ludwig Knorr. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6FgWckF0K5_N6O_fSPNZNQ35lNZQ95af8Ql69FblKsT8vAIbUjYDD5nLFRV3hBVR2in8_0fB6hkvFyryxNYdvFNjWCKgM4UanBhARx1BPnuxTTE7WIQ_K5jCD7HoAAp7G2L1eSw==]

- The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrwUz77u2CoWD5HoHlu8N2cKZ1f56syhCMO4d5YrAXG__nGvYEPghZXMG6RAI8VUW6GqURXCsBdlsekPNGp20t0ksDKAoFW56-KajLtkpZpRvAmM3-Ufcbs7Nb3W_Z0LCWS-_dbIryrzdX111b3OCWWhDLGWFbuEQiRHn-IbUkm7BRjOm_XLj3tTCBbwbpEPTABk8HLJIg3DFcOlicy0fpn0B224aHM6vVTNJzLSP4VdrEnxhfqvyeCQCo1g0Jq6BuktLXC0E3c7ZM6fd5Etq50pHFFYf6]

- Phenazone. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETf5ISreusNPEWz4iGF8qEWgnmi_puOWf471SPPY34WVNDvaEkDmAtKs13w0YvkLLZ2ZOzeCtHy5lak3EuyDvl2KEEfzVgmHWFFjVhbkibeheFrwzMlwQiU-kaYaZUI3fYcQ==]

- The Enduring Relevance of Antipyrine in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgLe7lhoWt-g1_fE64ADKah5DH9cb2VDJwlKD_nX4LYGRPl5-JRJaR0Pbxvk2jRdTPhk6tJzqEEDlEPjfDPIQOTOq1Hj8pd2xipYfdIS4qImLfyWGJg2_svhfHRcoW0VDkm05r7tvgJxHvrWpLCKqjQxpwUHKO6JWq90oZX405sYpSYrXksZ3x2gJjUi7lPB3j2VltxpTcdK7Xf-0C6ueviE9LoQIFY7XF21iA2FbdCDhcLI03NE-KYNsgcQBnmXcqAG6iwzttMQ==]

- What is Antipyrine used for?. Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.

- 100th Anniversary: Death of Ludwig Knorr. ChemistryViews. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4n9ciOQ3nXjE7SOP5ilzh31EFlMhO0_eapp7YEaoiByp9kA5XQY6fLYkhaPkpT9CmpEow9OHXOqBhpfXeAvxy4efkrOVQOzzC8VfOW6k1DQO6YYLccggVn56KU1dMRVdNTxEEzThMQisuftomQXzyieUv4SPHYZQgDdnciTC-rhs9MrIhf3Yh6s-qxn9JSrxwljMf-sa2fsU=]

- The Synthesis and Applications of Antipyrine: A Deep Dive for Chemical Professionals. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB8pkzUzSfgPilIKSiWTpeE6_gy7QxX-CZMykABRHQn01ekMYUaVF_EhjjrLPYtW4bilqSVMcuDD0FErCfIpZjTp5Ipm_Rg6oK1pX4uO_BeR-DQsvlgiPBbO9yK04Tkh4lGbopUkwtpstYY-k1-dq1IKwr532KarjTnm43latqYH_FcZDHawPog4TUVsGCCzlbRaI2YUbMalwdpmmh9Kq19mqSq3cY_GZ8Ixt0Q1pYAmxRLnGIsjOdwA==]

- Antipyrine synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz61pHadPD7P2j0fzIc4OBq-x2mfx06YeivtRmSyM0ypPA1Y04xRsSwpQWg45QIQVdbziTTdKAw7xQIhQQ5SNQzuVXpLu4c-N9xL70c8MA_VHeed6saXynRqWmtFT7bSGb0I6pQ0-PdhR2nCIEd2k1]

- Antipyrine | drug. Britannica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcGmxQkxXMrEuwUPKyciIKGmXl_6h2P6P5CTtqsWepEkqoQ8A75gzQGadFmixgVdJuxhRZ5zfa4B44H0YFxyxtEW7-tA0lUvTBTrm1b4n7C-jQG1XDAQONqiMpeLLIge2Q6JjrKfgyyQ==]

- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS_C6M94d9NUY-IgbAmwwHKyha-Mi6JlP2gJM-JrUt-WPBMA5BRqBk-Xv9bbyaDRs5KyJ7iA4cgCqGsmCMAsAaNdH3myFjcu534yErAAYBj9WOy6dwoETDxHvgFtTs5mPjALsC6Yf6Sr6_k-Q=]

- Synthesis of Antipyrine Derivatives Derived from Dimedone. Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlDrFn3ubBjAmQoBbe9_skJklsnTfytiZJgzZmM4amqgzlYD2iPv41N0c-Cnn8URQfz8p4GszGHsGIbsnDpMVjGAyJ-ATZf6QXbpTmyUMgTujexOIzWP4WTQkr41Xw8OZMhr01EHP8a_vHtmV0ys_5Q3U1FOvK0V4T8Fa5Har20sIf5rB3js-sQXViYNqAy4dDDOj398GSAheKA3-0gNB5Van31LFMJA==]

- Pyrazolone derivatives. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOT4SAsMlIG_TU46klJUOnuy5-L8zUyt7tDWDVGyVIWNFt0WK-G-N4DaOOhBvSNgJeoQAxqeZXFN3phxXeiyooA74v67H2f26GUsziSkPBnd-6wpZBQiyAnyvrEcOlD3pA1GI=]

- Synthesis of Antipyrine drug and its derivatives.pptx. Slideshare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHofVfaJx0E8MfTY7WYmDuJzolE8einGzsiVO5G8xBthpSpAluWnVz0uQq_TEpD8xFA1JUJJnQw0c_kDvx3W9IQVmz8Yg2TqkoyYmqm_IUbulanXv57wi96w_mfMOH02a2fQAGjl4CGfIFj9GYmGnhDcNOk1dWT1m5KRLgooUbghIhTAq6WzNH7YS_VxgpWBR43QZpTxAe0UkvAl3dCAL8=]

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjEV-EcZPca8VRE38DfO7p69o1mD0vYjnzCrRkLZ-CzcUIVjDBirotVE9pLUfYxgTojQIsPOArF2UfrKIOZ8JngZqnjuYe2lzJQvSzjgrSC44lPNERUCUfolpTUr0QDsyGEOWD6A8kCgIbc5SvRejvcQ==]

- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGum9hXG3QSriMLPyOW5-2kI-aCVIiK7uFWzT8Q1K7oUxFHf2cptHbs0ONgQwCHG4iah4yJv2bQzc2Nv6XMxFjGc8-ad1ZeAAXyoBSJ-_m6n83Ic8ffx7RNMLnBW0WebUUUnw8ywIKUJpaaggY=]

- (PDF) Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities. ResearchGate. [URL: https://vertexaisearch.cloud.google.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [URL: https://vertexaisearch.cloud.google.

- (PDF) A Literature Review on Antipyrinein Chemistry Fields. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgm1DoSYWMvefsr_s2V7R6feMlzbrHn41A5bwW2MovNTBrVwocOAF2oNvwXjPiVWJzjXDTD7xgycjT3pbUyVnP_UATWeq_KfXNRyW6y7KVWZ1k7VNyp7FI6-0-yOdHIfzKR6Uuc00H_Ouu0rApx9I_c7tPoRM4n6-8sOg-ZVIiC7xnwTYD-W-OK_5DHgB7zpl2WYMaE6dKsKxHN4tLea19lLY=]

- Antipyrine | C11H12N2O | CID 2206. PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3zlTHRw7vt4Z07mWoDVPZZgs7_J_O8vkpvE28LE0vh2Lokadb3odyK9r5MIxZo9Ubven9KAlbvuGjxwQZDu0uxpEcdYlX5la8OrPakz41juU6M6bZQZU14vS9zZOnFZqqze4JIdn581w1E6xcK_Y=]

- Antipyrine elimination by patients under treatment with monoamine oxidase inhibitors. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRSiTWrFVvxx0294uuECsjv9MQVSFV_5DL4oAl4etI4Tv_i1wfgq0oI8tqfZV8xseJoKXDAWO9wBD58GFIJIPYYb5fTe6d2OWST4G8T4flkjmVhJLaHwPiYBLk5IlAPqTX3rVpT4Xmcmv3d3Y=]

- (PDF) Design and Synthesis of Some Enaminonitrile Derivatives of Antipyrine as Potential Novel Anti-Inflammatory and Analgesic Agents. ResearchGate. [URL: https://vertexaisearch.cloud.google.

Sources

- 1. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 2. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Phenazone - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. History of antipyretic analgesic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is Antipyrine used for? [synapse.patsnap.com]

- 14. Antipyrine synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antipyrine elimination by patients under treatment with monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability characteristics of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester.

An In-depth Technical Guide to the Solubility and Stability Characterization of Novel Antipyrine Derivatives: A Case Study on 4-Aminoantipyrine N-Carbamic Acid Methyl Ester

Foreword: Navigating the Unknown

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic is paved with rigorous scientific investigation. Among the most critical early-stage hurdles are the comprehensive characterization of its solubility and stability. These fundamental physicochemical properties are not merely data points; they are profound determinants of a compound's bioavailability, manufacturability, and ultimately, its clinical success.

The subject of this guide, this compound, represents a novel, uncharacterized molecule. As such, this document deviates from a simple presentation of known facts. Instead, it serves as a strategic manual and a series of standard operating procedures (SOPs) for the elucidation of its solubility and stability profiles. This guide is crafted for the research scientist and drug development professional, providing not just the "what" and "how," but the critical "why" behind each experimental choice. We will proceed by first proposing a likely chemical structure based on its nomenclature, and then systematically outline the necessary investigations, grounding our approach in the authoritative principles of pharmaceutical science.

Proposed Molecular Structure and its Physicochemical Implications

To embark on a meaningful investigation, we must first visualize the molecule . Based on its IUPAC name, the proposed structure for this compound is as follows:

-

Parent Moiety: 4-Aminoantipyrine, a well-known metabolite of aminopyrine.

-

Substitution: The amino group at the 4-position is derivatized to form an N-carbamic acid methyl ester.

This structural modification from the parent 4-Aminoantipyrine is significant. The introduction of the methyl carbamate group is expected to increase the lipophilicity (and thus potentially lower the aqueous solubility) and introduce new potential points of hydrolytic instability. A primary objective of our characterization will be to quantify these properties.

Aqueous Solubility Characterization

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. We will investigate both thermodynamic and kinetic solubility to build a comprehensive profile.

Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent system. The shake-flask method, while low-throughput, remains the gold standard for this determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a series of vials containing buffered solutions at various pH levels (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator is recommended.

-

Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Subsequently, filter the supernatant through a 0.22 µm PVDF filter to remove any particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The concentration determined is the thermodynamic solubility at that specific pH and temperature.

Causality Behind Experimental Choices:

-

Multiple pH points: A drug's solubility can be significantly influenced by its ionization state. Determining solubility across a pH range is crucial for predicting its behavior in the gastrointestinal tract.

-

Temperature Control: Solubility is temperature-dependent. Testing at both room temperature (25 °C) for storage and physiological temperature (37 °C) for biological relevance is essential.

-

Use of a Validated Analytical Method: Ensures that the measured concentration is accurate and not inflated by the presence of degradants or impurities.

Data Presentation: Thermodynamic Solubility of this compound

| pH | Temperature (°C) | Solubility (µg/mL) | Standard Deviation |

| 2.0 | 25 | ||

| 2.0 | 37 | ||

| 4.5 | 25 | ||

| 4.5 | 37 | ||

| 6.8 | 25 | ||

| 6.8 | 37 | ||

| 7.4 | 25 | ||

| 7.4 | 37 | ||

| 9.0 | 25 | ||

| 9.0 | 37 |

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent and then diluted into an aqueous buffer, begins to precipitate. This is often more relevant to the high-throughput screening environment of early drug discovery.

Experimental Protocol: High-Throughput Kinetic Solubility

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.

-

Aqueous Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Caption: Workflow for Kinetic Solubility Assessment.

Stability Characterization

Assessing the stability of an NCE is paramount to ensure its quality, safety, and efficacy over its shelf life and upon administration.

Chemical Stability in Solution

We will evaluate the stability of this compound under conditions of hydrolytic, oxidative, and photolytic stress.

Experimental Protocol: pH-Dependent Hydrolysis

-

Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 100 µg/mL) in a series of buffers across a wide pH range (e.g., pH 1.2, 4.5, 7.4, 9.0).

-

Incubation: Store aliquots of these solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C) in the dark.

-

Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition, quench any reaction if necessary (e.g., by pH neutralization or dilution), and analyze by a stability-indicating HPLC method.

-

Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. The degradation rate constant (k) can be determined from the slope of this line.

Experimental Protocol: Oxidative Stability

-

Sample Preparation: Dissolve the compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Incubate the solution at room temperature for a defined period (e.g., 24 hours).

-

Analysis: Analyze the sample by HPLC-UV/MS to determine the percentage of the parent compound remaining and to identify any major oxidative degradants.

Experimental Protocol: Photostability

-

Sample Preparation: Prepare solutions of the compound and expose them to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps). A dark control sample should be stored under the same conditions but protected from light.

-

Exposure: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze both the light-exposed and dark control samples by HPLC to quantify any degradation.

Caption: Workflow for Forced Degradation Studies.

Data Presentation: Summary of Forced Degradation Studies

| Stress Condition | % Degradation | Major Degradants (m/z) |

| 0.1 N HCl, 40 °C, 24h | ||

| pH 7.4 Buffer, 40 °C, 24h | ||

| 0.1 N NaOH, 40 °C, 24h | ||

| 3% H₂O₂, RT, 24h | ||

| ICH Photostability (1.2 M lux·h) |

Development of a Stability-Indicating Analytical Method

A cornerstone of any stability study is a robust analytical method that can separate the parent drug from its degradation products and any impurities.

Protocol: HPLC Method Development

-

Column Selection: Start with a versatile reversed-phase column, such as a C18, and a standard mobile phase system (e.g., acetonitrile and water with 0.1% formic acid or trifluoroacetic acid).

-

Gradient Optimization: Develop a gradient elution method to ensure that both early-eluting polar degradants and late-eluting non-polar impurities are resolved from the main peak.

-

Forced Degradation Samples: Analyze the samples from the forced degradation studies to challenge the method's specificity. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is spectrally homogeneous and not co-eluting with any degradants.

Conclusion and Forward Look

This guide has outlined a comprehensive, first-principles approach to characterizing the solubility and stability of a novel compound, this compound. By systematically applying these methodologies, a researcher can build a robust data package that will inform all subsequent stages of drug development, from formulation design to the prediction of in vivo performance. The data generated through these studies are not merely descriptive; they are predictive and form the foundation of a successful development program.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

-

Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure-Property Relationships. Academic Press. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products.[Link]

Unlocking the Therapeutic Potential of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester: A Guide to Future Research

Introduction: The Confluence of a Privileged Scaffold and a Versatile Functional Group

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a core structural framework that consistently yields compounds with significant therapeutic potential.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] 4-Aminoantipyrine, a prominent member of the pyrazolone family, has itself been the foundation for numerous bioactive molecules.[5][6][7] This guide focuses on a specific, yet underexplored derivative: 4-Aminoantipyrine N-Carbamic Acid Methyl Ester (Chemical Formula: C₁₃H₁₅N₃O₃, Molecular Weight: 261.28).[8][9]

This molecule uniquely combines the established 4-aminoantipyrine core with an N-carbamic acid methyl ester functional group. The carbamate moiety is a crucial structural motif in many approved drugs, valued for its chemical stability and its ability to modulate pharmacokinetic and pharmacodynamic properties.[10][11] This technical guide will provide a comprehensive overview of potential research avenues for this compound, offering a roadmap for academic and industry researchers to explore its therapeutic promise. We will delve into novel therapeutic applications, advanced analytical methodologies, and potential diagnostic roles, supported by detailed experimental protocols and logical frameworks.

Section 1: Potential Therapeutic Applications

The structural features of this compound suggest several promising lines of investigation for novel therapeutic agents. The pyrazole core is a known inhibitor of various enzymes, while the carbamate group can influence target binding and cellular uptake.

Exploration as a Novel Anti-inflammatory Agent

Scientific Rationale: The 4-aminoantipyrine scaffold is a well-established anti-inflammatory and analgesic agent.[5][12] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The N-carbamic acid methyl ester moiety could potentially enhance this activity or introduce novel mechanisms of action, such as targeting different inflammatory mediators.

Proposed Research Workflow:

Caption: Proposed workflow for evaluating anti-inflammatory potential.

Experimental Protocols:

-

COX-1/COX-2 Inhibition Assays: Utilize commercially available enzyme immunoassay (EIA) kits to determine the IC₅₀ values of the compound against both COX isoforms.

-

Cytokine Profiling: Culture murine macrophages (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound. Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA.

-

Carrageenan-induced Paw Edema: A classic acute inflammation model in rodents. Measure paw volume before and after carrageenan injection, with and without pre-treatment with the compound.

-

Adjuvant-induced Arthritis Model: A chronic inflammation model in rats. Assess the effect of the compound on arthritis severity, joint damage, and inflammatory markers.

Investigation as a Potential Anticancer Agent

Scientific Rationale: Numerous pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms, including kinase inhibition and apoptosis induction.[2][4] The carbamate group can improve cell permeability and may interact with key residues in the active sites of target proteins.

Proposed Research Workflow:

Caption: Workflow for assessing anticancer activity.

Experimental Protocols:

-

Cytotoxicity Screening: Screen the compound against a panel of human cancer cell lines (e.g., NCI-60 panel) using viability assays like MTT or MTS to determine GI₅₀ values.

-

Apoptosis Assay: Treat cancer cells with the compound and stain with Annexin V and propidium iodide (PI) followed by flow cytometry to quantify apoptotic and necrotic cell populations.

-

Cell Cycle Analysis: Analyze the effect of the compound on cell cycle progression by staining treated cells with a DNA-intercalating dye (e.g., PI) and analyzing by flow cytometry.

-

Kinase Inhibition Profiling: Screen the compound against a panel of kinases to identify potential molecular targets.

Data Presentation:

| Cancer Cell Line | GI₅₀ (µM) |

| MCF-7 (Breast) | [Hypothetical Data] |

| HCT-116 (Colon) | [Hypothetical Data] |

| A549 (Lung) | [Hypothetical Data] |

| HeLa (Cervical) | [Hypothetical Data] |

Evaluation as a Novel Antimicrobial Agent

Scientific Rationale: Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[1] The carbamate functional group could potentially enhance the antimicrobial activity by facilitating entry into microbial cells or by inhibiting key enzymes involved in microbial survival.

Proposed Research Workflow:

Caption: Workflow for antimicrobial potential assessment.

Experimental Protocols:

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: Use broth microdilution methods against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Biofilm Inhibition Assay: Quantify the effect of the compound on biofilm formation using a crystal violet staining method.

-

Cell Membrane Integrity Assay: Assess damage to the microbial cell membrane using assays that measure the leakage of intracellular components.

Section 2: Advanced Analytical Methodologies and Synthesis

The exploration of this compound's potential requires robust analytical methods and an efficient synthetic route.

Synthesis and Characterization

While the synthesis of 4-aminoantipyrine is well-documented, the specific synthesis of its N-carbamic acid methyl ester derivative may require optimization.[13] A plausible synthetic route involves the reaction of 4-aminoantipyrine with methyl chloroformate.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of the target compound.

Protocol:

-

Dissolve 4-aminoantipyrine in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

-

Slowly add methyl chloroformate at a controlled temperature (e.g., 0 °C).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization.

Characterization: The structure of the synthesized compound should be confirmed using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carbamate and pyrazolone ring).

Development of Analytical Methods for Pharmacokinetic Studies

To assess the drug-like properties of the compound, a sensitive and specific analytical method for its quantification in biological matrices is essential.

Proposed Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction of the compound from plasma or tissue homogenates.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water (with formic acid).

-

Mass Spectrometric Detection: Employ electrospray ionization (ESI) in positive mode and monitor specific parent-daughter ion transitions for the compound and an internal standard.

Section 3: Potential in Diagnostics

Beyond therapeutics, the 4-aminoantipyrine scaffold has applications in analytical chemistry. This derivative could be explored for novel diagnostic purposes.

Development of Novel Biosensors

Scientific Rationale: The 4-aminoantipyrine core can be derivatized to create chromogenic or fluorogenic probes. The N-carbamic acid methyl ester group could be modified to introduce specific recognition elements for target analytes.

Proposed Research:

-

Enzyme-based Sensors: The compound could be a substrate for certain enzymes, leading to a detectable signal upon enzymatic cleavage.

-

Metal Ion Sensors: The pyrazolone and carbamate moieties may act as chelating agents for specific metal ions, resulting in a change in optical properties.

Conclusion and Future Directions

This compound represents a molecule at the intersection of a proven pharmacophore and a versatile functional group. While currently under-researched, its structural attributes strongly suggest a high potential for development in several therapeutic areas, particularly as an anti-inflammatory, anticancer, and antimicrobial agent. The research pathways outlined in this guide provide a strategic framework for a comprehensive evaluation of its biological activities and therapeutic utility. Future research should focus on a systematic exploration of its pharmacological profile, optimization of its structure for enhanced potency and selectivity, and a thorough investigation of its mechanism of action. The journey from a chemical entity to a potential therapeutic agent is long and challenging, but for this compound, the initial signposts are highly promising.

References

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed. (2022, December 8).

- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 8).

- This compound | CAS 10077-96-0 | SCBT.

- 4-Aminoantipyrine: A Significant Tool for the Synthesis of Biologically Active Schiff Bases and Metal Complexes - International Journal of Pharmaceutical Sciences Review and Research. (2015, August 31).

- This compound - LGC Standards.

- Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed.

- This compound | 10077-96-0 - ChemicalBook.

- synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde - SATHYABAMA.

- Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - Semantic Scholar.

- Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - ResearchGate.

- CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method ... - Google Patents.

- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 8. scbt.com [scbt.com]

- 9. This compound [lgcstandards.com]

- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]

A Technical Guide to the Thermogravimetric Analysis of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester for Pharmaceutical Development

Executive Summary: The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its synthesis, formulation, storage, and shelf-life. This guide provides an in-depth technical framework for the thermogravimetric analysis (TGA) of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester, a derivative of the versatile 4-aminoantipyrine scaffold known for its wide range of biological activities.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering a robust, self-validating protocol for researchers and drug development professionals. We will explore the principles of TGA, detail an optimized experimental design, interpret a hypothetical decomposition profile, and discuss the practical applications of the resulting data in a pharmaceutical context.

Introduction to the Analyte and Technique

The Compound: this compound

4-Aminoantipyrine serves as a foundational structure in medicinal chemistry, with its derivatives showing significant potential as analgesic, anti-inflammatory, and antimicrobial agents.[1][2] The subject of this guide, this compound (Molecular Formula: C₁₃H₁₅N₃O₃, Molecular Weight: 261.28 g/mol ), incorporates a carbamate functional group.[3][4] Carbamates are recognized for their chemical stability and their ability to act as peptide bond surrogates, making them a point of interest in drug design. The thermal characterization of this specific molecule is essential to unlock its full therapeutic potential.

The Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] In the pharmaceutical industry, TGA is indispensable for evaluating the thermal stability of drug substances, studying decomposition behavior, and quantifying volatile content like moisture or residual solvents.[7][8] The output, a thermogram, plots mass percentage against temperature, providing a distinct thermal fingerprint of the material.[6]

Principles of TGA and Instrumentation

A TGA instrument consists of three primary components: a high-precision microbalance, a programmable furnace, and a gas delivery system for atmospheric control.[6][9] A small sample is placed in a crucible connected to the balance and heated according to a defined temperature program. As the temperature increases, the sample may undergo various processes like evaporation, desorption, or chemical decomposition, each associated with a mass loss.[10] This mass change is continuously recorded, generating the characteristic TGA curve. The first derivative of this curve (DTG, Derivative Thermogravimetry) is often plotted to pinpoint the exact temperature at which the rate of mass loss is maximal.[6]

A Self-Validating Experimental Protocol for TGA

The integrity of TGA data hinges on a meticulously designed and justified protocol. The following step-by-step methodology is designed to be robust and self-validating, ensuring data is accurate and reproducible.

Step 1: Instrument Calibration

-

Procedure: Perform a two-point temperature calibration using certified standards (e.g., Indium and Zinc). Verify mass calibration using a standard calibration weight.

-

Causality (Expertise): Temperature calibration ensures that thermal events are recorded at their true temperatures, while mass calibration guarantees the accuracy of weight loss measurements. This is a non-negotiable prerequisite for generating trustworthy data, especially in regulated pharmaceutical environments.[11]

Step 2: Sample Preparation

-

Procedure: Accurately weigh 5–10 mg of this compound into an inert alumina or platinum crucible. Ensure the sample forms a thin, even layer at the bottom of the pan.

-

Causality (Expertise): Using a small sample mass minimizes thermal gradients within the sample, preventing a lag between the furnace temperature and the actual sample temperature. An even layer ensures uniform heat exposure and efficient removal of gaseous decomposition products.[12]

Step 3: Atmospheric Control

-